molecular formula C9H9BBrF3KNO B1408101 Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate CAS No. 1705578-20-6

Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate

Cat. No.: B1408101
CAS No.: 1705578-20-6
M. Wt: 333.98 g/mol
InChI Key: YSURZOZDXVTJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, an amino group, and a trifluoroborate moiety, making it a versatile reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate typically involves the reaction of 3-bromophenylamine with a suitable boron-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the trifluoroborate salt. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability. The reaction parameters are carefully monitored to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its versatility.

Scientific Research Applications

Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is employed in the study of biological pathways and mechanisms, often as a probe or labeling agent.

    Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, leverages the compound’s unique properties.

    Industry: It finds use in the production of advanced materials and specialty chemicals, contributing to innovations in various industrial processes.

Mechanism of Action

The mechanism of action of Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate involves its interaction with molecular targets through its functional groups. The bromophenyl group can engage in π-π interactions, while the amino group can form hydrogen bonds. The trifluoroborate moiety enhances the compound’s stability and reactivity, facilitating its role in various chemical transformations. The pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (3-bromophenyl)trifluoroborate
  • Potassium (3-chlorophenyl)trifluoroborate
  • Potassium (3-fluorophenyl)trifluoroborate

Uniqueness

Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate stands out due to the presence of the amino and oxopropyl groups, which confer additional reactivity and versatility compared to similar compounds. These functional groups enable a broader range of chemical reactions and applications, making it a valuable reagent in scientific research.

Properties

IUPAC Name

potassium;[3-(3-bromoanilino)-3-oxopropyl]-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BBrF3NO.K/c11-7-2-1-3-8(6-7)15-9(16)4-5-10(12,13)14;/h1-3,6H,4-5H2,(H,15,16);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSURZOZDXVTJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(=O)NC1=CC(=CC=C1)Br)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BBrF3KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1705578-20-6
Record name Borate(1-), [3-[(3-bromophenyl)amino]-3-oxopropyl]trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1705578-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate
Reactant of Route 2
Reactant of Route 2
Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate
Reactant of Route 3
Reactant of Route 3
Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate
Reactant of Route 4
Reactant of Route 4
Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate
Reactant of Route 5
Reactant of Route 5
Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate
Reactant of Route 6
Reactant of Route 6
Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.